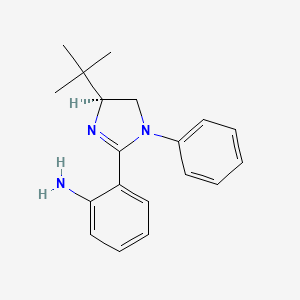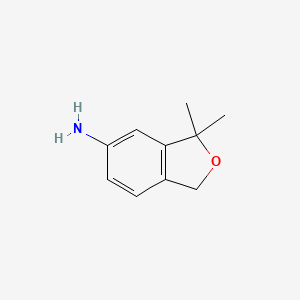
Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is a chemical compound with the empirical formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is commonly used as a Wittig reagent in organic synthesis, particularly for the formation of carbon-carbon bonds . This compound is characterized by its solid form and a melting point range of 254-260°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with pyridin-4-ylmethyl chloride under anhydrous conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . This reaction involves the formation of alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized derivatives (from oxidation reactions) .
Wissenschaftliche Forschungsanwendungen
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate . This intermediate then reacts with an aldehyde or ketone to form an alkene and a phosphine oxide byproduct . The molecular targets and pathways involved in this reaction are primarily the carbonyl group of the aldehyde or ketone and the phosphonium ylide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly for the formation of phosphonium ylides.
Benzyltriphenylphosphonium chloride: Similar in structure and used in similar types of reactions.
Methyltriphenylphosphonium chloride: Another related compound used in Wittig reactions.
Uniqueness
Triphenyl(pyridin-4-ylmethyl)phosphonium chloride hydrochloride is unique due to the presence of the pyridin-4-ylmethyl group, which can provide additional reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
34377-84-9 |
|---|---|
Molekularformel |
C24H22Cl2NP |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
RNZHPMCFKOLRSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



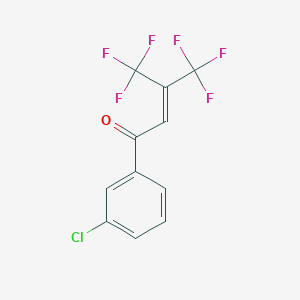

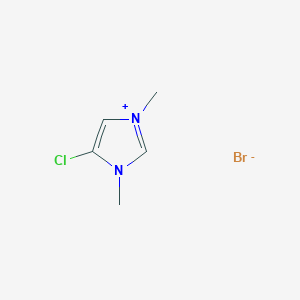
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
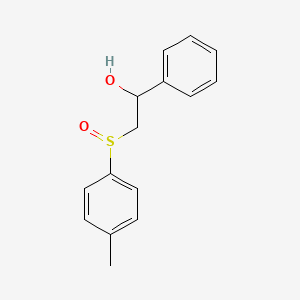
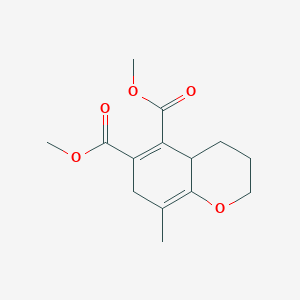
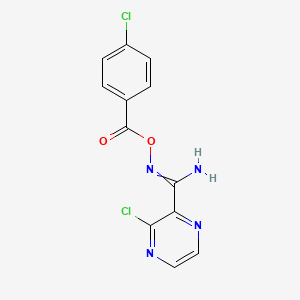

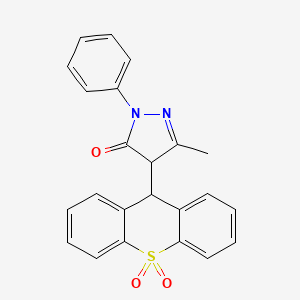

![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
